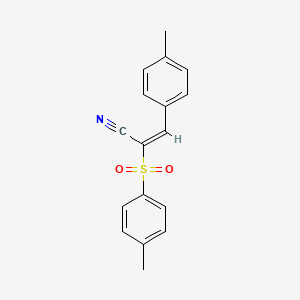![molecular formula C13H20N2O4S B7460141 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid](/img/structure/B7460141.png)
4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid, also known as CMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CMS is a sulfonamide derivative that possesses a unique chemical structure, making it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid is not yet fully understood. However, it is believed to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. The inhibition of carbonic anhydrase IX results in the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This inhibition results in the suppression of tumor growth and the induction of apoptosis in cancer cells. 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has also been found to possess anti-inflammatory and anti-bacterial properties.
実験室実験の利点と制限
4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It possesses a unique chemical structure, making it a promising candidate for the development of novel drugs. However, 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid also has some limitations for lab experiments. Its mechanism of action is not yet fully understood, and further studies are needed to elucidate its biochemical and physiological effects.
将来の方向性
There are several future directions for the research on 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid. One potential direction is the development of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid-based drugs for the treatment of cancer. The inhibition of carbonic anhydrase IX by 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the investigation of the anti-inflammatory and anti-bacterial properties of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid. Further studies are needed to elucidate the mechanism of action of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid and its biochemical and physiological effects. Overall, 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid is a promising compound that has the potential to lead to the development of novel drugs for the treatment of various diseases.
合成法
The synthesis of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid involves the reaction of cyclohexylamine with methyl chloroformate to form N-methyl-N-cyclohexyl carbamate. This intermediate is then reacted with sodium sulfite to form the corresponding sulfonamide, which is further reacted with 2-methylpyrrole-1-carboxylic acid to yield 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid. The overall synthesis method of 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid is relatively straightforward and can be performed using standard laboratory equipment.
科学的研究の応用
4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. 4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid has been found to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition results in the suppression of tumor growth and the induction of apoptosis in cancer cells.
特性
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-14-9-11(8-12(14)13(16)17)20(18,19)15(2)10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSKGEPJOPMQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)N(C)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Cyclohexyl(methyl)sulfamoyl]-1-methylpyrrole-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B7460066.png)
![2-[(4-Cyanobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B7460076.png)


![2-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]acetic acid](/img/structure/B7460104.png)


![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)
![3-[(E)-2-(3-methoxyphenyl)ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7460129.png)
![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)

